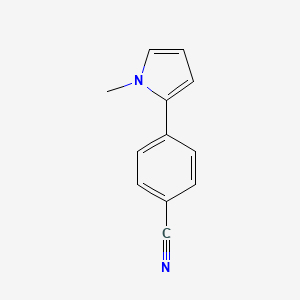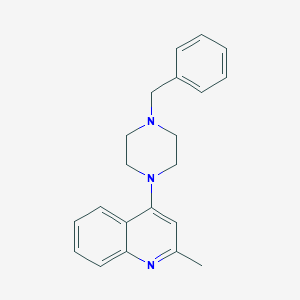
4-(4-Benzylpiperazin-1-yl)-2-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Benzylpiperazin-1-yl)-2-methylquinoline is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various neurological and psychiatric disorders. Its unique structure, which includes a quinoline core and a benzylpiperazine moiety, contributes to its diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperazin-1-yl)-2-methylquinoline typically involves the reaction of 2-methylquinoline with 4-benzylpiperazine. One common method involves the use of reductive amination, where 2-methylquinoline is reacted with 4-benzylpiperazine in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for cost-effectiveness and efficiency, with considerations for solvent recovery and waste management. Advanced techniques such as continuous flow synthesis could also be employed to enhance production rates and consistency.
化学反应分析
Types of Reactions
4-(4-Benzylpiperazin-1-yl)-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any present carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups to the quinoline ring.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: Investigated for its interactions with biological macromolecules and its effects on cellular processes.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other pharmacologically active compounds.
作用机制
The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-2-methylquinoline involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly the serotonergic system, by acting as a receptor antagonist or agonist. This modulation can influence various physiological processes, including mood regulation and cognitive function . The exact pathways and molecular targets are still under investigation, but its effects on serotonin levels in the brain have been well-documented.
相似化合物的比较
Similar Compounds
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Known for its antimicrobial activity.
3-(4-(Substituted)-piperazin-1-yl)cinnolines: Studied for their antifungal and antitumor properties.
4-Amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile: Evaluated as potential Zika virus inhibitors.
Uniqueness
4-(4-Benzylpiperazin-1-yl)-2-methylquinoline stands out due to its specific combination of a quinoline core and a benzylpiperazine moiety, which imparts unique pharmacological properties. Its ability to modulate the serotonergic system makes it a promising candidate for the treatment of neurological and psychiatric disorders, distinguishing it from other similar compounds.
属性
分子式 |
C21H23N3 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC 名称 |
4-(4-benzylpiperazin-1-yl)-2-methylquinoline |
InChI |
InChI=1S/C21H23N3/c1-17-15-21(19-9-5-6-10-20(19)22-17)24-13-11-23(12-14-24)16-18-7-3-2-4-8-18/h2-10,15H,11-14,16H2,1H3 |
InChI 键 |
KSCYECQKWQOXIB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



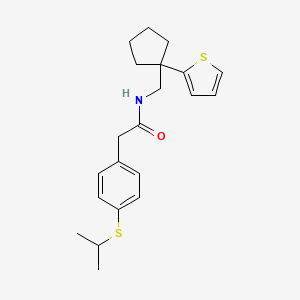
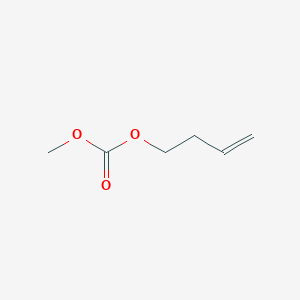

![Triethyl[(2-methoxy-4-methylcyclohexa-1,4-dien-1-yl)oxy]silane](/img/structure/B14125034.png)
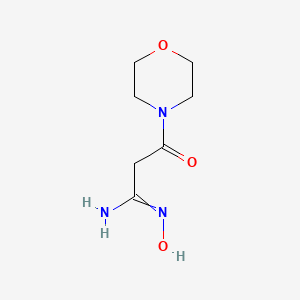
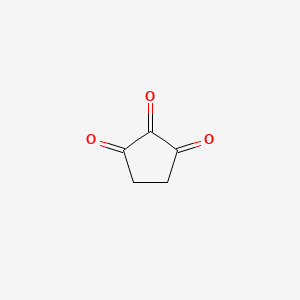
![11-(4-chlorophenyl)-13-methyl-5-(2-methylprop-2-enyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B14125070.png)


![N-[4-[2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B14125097.png)
![9-(Hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B14125112.png)

